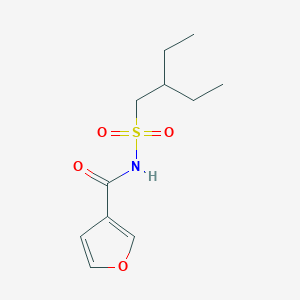
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide, also known as MPTT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPTT is a heterocyclic compound that contains a pyridine ring and a thiophene ring, which are linked by a sulfonamide group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The exact mechanism of action of N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide has several advantages for lab experiments, including its ease of synthesis and its ability to form stable complexes with various metal ions. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide. One area of interest is the development of this compound-based materials for use in electronic and optoelectronic devices. Another area of interest is the evaluation of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
In conclusion, this compound is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, material science, and sensor technology. The synthesis method, mechanism of action, and physiological effects of this compound have been extensively studied, and future research is needed to further explore its potential applications.
合成法
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide can be synthesized using various methods, including the reaction of 2-methylpyridine-4-amine with thiophene-2-sulfonyl chloride in the presence of a base. Another method involves the reaction of 2-methylpyridine-4-carboxylic acid with thionyl chloride, followed by the reaction with thiophene-2-amine. The resulting product is then treated with a base to form this compound.
科学的研究の応用
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and sensor technology. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and antiviral properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In sensor technology, this compound has been evaluated for its potential use as a sensing material for detecting gases and vapors.
特性
IUPAC Name |
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-7-9(4-5-11-8)12-16(13,14)10-3-2-6-15-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIOXCZZNBPVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)
![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)
![3,7-Dimethyl-8-[methyl([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]purine-2,6-dione](/img/structure/B7596183.png)

![5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one](/img/structure/B7596215.png)

![2-(2-hydroxyphenyl)-N-[1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B7596222.png)

![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)
![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)
![(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7596246.png)
![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)